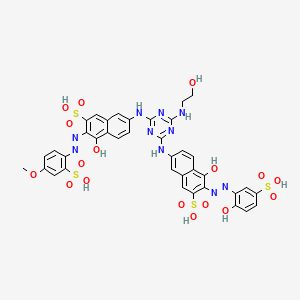

C.I. Direct Red 243

Description

Properties

IUPAC Name |

4-hydroxy-7-[[4-(2-hydroxyethylamino)-6-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N10O17S4/c1-65-22-4-8-26(29(16-22)67(56,57)58)45-47-32-30(68(59,60)61)14-18-12-20(2-6-24(18)34(32)51)40-37-42-36(39-10-11-49)43-38(44-37)41-21-3-7-25-19(13-21)15-31(69(62,63)64)33(35(25)52)48-46-27-17-23(66(53,54)55)5-9-28(27)50/h2-9,12-17,49-52H,10-11H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H3,39,40,41,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSOTQFVOVGETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NCCO)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N10O17S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86543-85-3 | |

| Record name | C.I. Direct Red 243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086543853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Red 243 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Direct Red BWS (C.I. 29315) molecular weight

An In-depth Technical Guide to Direct Red BWS (C.I. 29315)

This technical guide provides a comprehensive overview of the chemical and physical properties of Direct Red BWS (C.I. 29315), a double azo dye. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound. This document details its molecular characteristics, physicochemical properties, synthesis, and analytical methodologies.

Core Compound Information

Direct Red BWS, also known as C.I. Direct Red 243, is a synthetic dye used extensively in the textile and paper industries for its vibrant bluish-red hue and strong affinity for cellulosic fibers.[1] Its structure contains multiple sulfonic acid groups, which confer water solubility.

| Property | Value | Reference(s) |

| C.I. Name | Direct Red 243 | [2][3][4] |

| C.I. Number | 29315 | [2][3] |

| CAS Number | 86543-85-3 | [2][3] |

| Molecular Formula | C₃₈H₂₈N₁₀Na₄O₁₇S₄ | [2][3] |

| Molecular Weight | 1116.91 g/mol | [2][3] |

| Chemical Class | Double Azo Dye | [2] |

| Appearance | Bluish-red powder | [3][4] |

Physicochemical Properties

The physicochemical properties of Direct Red BWS are critical for its application and for understanding its behavior in various systems.

| Property | Value / Observation | Reference(s) |

| Solubility | Soluble in water (30 g/L); Insoluble in acetone. | [5][6] |

| Light Fastness | 5 (on a scale of 1 to 8) | [7] |

| Washing Fastness | 4-5 (on a scale of 1 to 5) | [7] |

| Rubbing Fastness | Dry: 3-4; Wet: 3 (on a scale of 1 to 5) | [7] |

| Reaction to Acid | Adding 10% sulfuric acid to an aqueous solution results in a light blue color. | [5][6] |

| Reaction to Alkali | Adding 10% sodium carbonate solution results in no change. | [5][6] |

Experimental Protocols

Synthesis Protocol

The manufacturing process for Direct Red BWS is a multi-step synthesis involving diazotization, azo coupling, and condensation reactions. The general workflow is outlined below.

Starting Materials:

-

3-Amino-4-hydroxybenzenesulfonic acid

-

2-Amino-5-methoxybenzenesulfonic acid

-

7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid)

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

-

2-Aminoethanol (Ethanolamine)

Methodology:

-

First Monoazo Compound Synthesis:

-

Diazotization: 3-Amino-4-hydroxybenzenesulfonic acid is diazotized, typically using sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid) under alkaline conditions. This forms the first monoazo dye intermediate.[2]

-

-

Second Monoazo Compound Synthesis:

-

Condensation Reactions:

-

First Condensation: The first monoazo compound is condensed with cyanuric chloride. This reaction involves the nucleophilic substitution of one chlorine atom on the triazine ring by an amino group on the monoazo dye.

-

Second Condensation: The product from the first condensation is then reacted with the second monoazo compound, substituting a second chlorine atom on the triazine ring.[2]

-

Third Condensation: Finally, 2-Aminoethanol is condensed with the remaining chlorine atom on the triazine ring to yield the final Direct Red BWS molecule.[2]

-

-

Purification:

Analytical Protocols

Standard analytical techniques can be employed to characterize and quantify Direct Red BWS.

UV-Visible Spectrophotometry:

-

Objective: To determine the maximum absorbance wavelength (λmax) and quantify the dye concentration in solutions.

-

Protocol:

-

Prepare a stock solution of Direct Red BWS in deionized water.

-

Perform a wavelength scan using a UV-Vis spectrophotometer over a range (e.g., 200-800 nm) to identify the λmax.

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

The concentration of unknown samples can be determined by measuring their absorbance and interpolating from the calibration curve.[9]

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the dye and separate it from intermediates or impurities.

-

Protocol:

-

Mobile Phase: A typical mobile phase for azo dyes would consist of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Sample Preparation: Dissolve a small amount of the dye in the mobile phase or deionized water and filter through a 0.45 µm syringe filter.

-

Detection: A UV-Vis or Diode Array Detector (DAD) set to the λmax of the dye is used for detection. Mass Spectrometry (MS) can also be coupled with HPLC for structural confirmation.[10]

-

Visualized Synthesis Workflow

The following diagram illustrates the multi-step synthesis process of Direct Red BWS.

Caption: Synthesis workflow for Direct Red BWS (C.I. 29315).

References

- 1. Direct Red BWS (Direct Red 243)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct Fast Red BWS-Direct Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 4. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]

- 5. chembk.com [chembk.com]

- 6. hzreward.com [hzreward.com]

- 7. cycolorant.com [cycolorant.com]

- 8. Page loading... [guidechem.com]

- 9. deswater.com [deswater.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility of C.I. Direct Red 243 in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Direct Red 243 in two common solvents: water and ethanol. This information is critical for a variety of research and development applications, including formulation development, toxicological studies, and in vitro/in vivo experimental design.

Introduction to C.I. Direct Red 243

C.I. Direct Red 243, also known by its Colour Index number 29315, is a complex azo dye. Its chemical structure and properties, such as solubility, are key determinants of its behavior in biological and chemical systems. Understanding its solubility is a fundamental prerequisite for its application in research and drug development.

Quantitative Solubility Data

The solubility of C.I. Direct Red 243 has been determined in water, with qualitative information available for its solubility in ethanol. This data is summarized in the table below.

| Solvent | Quantitative Solubility | Qualitative Description | Citation |

| Water | 30 g/L | Soluble | [1][2][3] |

| Ethanol | Data not available | Slightly Soluble | [1] |

| Acetone | Data not available | Insoluble | [2][3] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of C.I. Direct Red 243 was not found in the reviewed literature, a standard and widely accepted method for determining the solubility of dyes and other chemical compounds is the shake-flask method . The following is a generalized, yet detailed, protocol that can be adapted for the precise determination of C.I. Direct Red 243 solubility.

Objective: To determine the equilibrium solubility of C.I. Direct Red 243 in a given solvent (e.g., water, ethanol) at a specified temperature.

Materials:

-

C.I. Direct Red 243 powder

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Analytical balance

-

Volumetric flasks

-

Glass vials or flasks with airtight screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of C.I. Direct Red 243 powder to a series of glass vials or flasks. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To further separate the undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining suspended particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry).

-

-

Quantification:

-

Prepare a series of standard solutions of C.I. Direct Red 243 with known concentrations.

-

Measure the absorbance of the standard solutions and the diluted sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for C.I. Direct Red 243.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of C.I. Direct Red 243 in the chosen solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a chemical compound such as C.I. Direct Red 243.

Caption: A generalized workflow for the experimental determination of dye solubility.

References

An In-depth Technical Guide to the Spectral Properties of C.I. Direct Red 243

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral properties of the diazo dye C.I. Direct Red 243 (CAS 86543-85-3). A comprehensive search of available scientific literature and databases yielded limited specific quantitative spectral data for C.I. Direct Red 243. Therefore, this guide also presents spectral data for a structurally related, though distinct, and more extensively characterized dye, Sirius Red F3B (C.I. 35780; Direct Red 80), to serve as a potential, albeit imperfect, reference. This document outlines standardized experimental protocols for determining key spectral parameters, including UV-Vis absorption, fluorescence emission, molar absorptivity, and fluorescence quantum yield. These methodologies are intended to enable researchers to characterize C.I. Direct Red 243 or other dyes in their own laboratories. Additionally, a generalized experimental workflow for the spectral characterization of a dye is provided in a visual format.

Introduction

C.I. Direct Red 243, also known by trade names such as Direct Red BWS, is a water-soluble, blue-ray red diazo dye.[1] Its primary applications are in the dyeing and printing of cellulose-based materials like cotton and viscose.[1][2] The molecular structure of C.I. Direct Red 243 is characterized by a double azo-class configuration.[3] While widely used in the textile industry, its detailed photophysical properties are not extensively documented in scientific literature. Understanding these properties is crucial for its potential application in biomedical research, for instance, as a biological stain or a component in fluorescence-based assays.

Disclaimer: Extensive searches for the spectral properties of C.I. Direct Red 243 (CAS 86543-85-3, C.I. 29315) did not yield specific quantitative data for its absorption maximum, emission maximum, molar absorptivity, or fluorescence quantum yield. The data presented in this guide belongs to Sirius Red F3B (C.I. 35780, Direct Red 80, CAS 2610-10-8) , a different but also a polyazo dye. This information is provided for reference purposes only and should not be considered as a direct substitute for the spectral data of C.I. Direct Red 243.

Spectral Properties of Sirius Red F3B (C.I. 35780)

The following tables summarize the known spectral properties of Sirius Red F3B. These values are solvent and pH-dependent, and the provided data should be considered within the context of the specified experimental conditions.

Table 1: UV-Visible Absorption Properties of Sirius Red F3B

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 528-529 nm | 1% Acetic Acid |

| Shoulder Peak | ~500 nm | 1% Acetic Acid |

| UV Peak 1 | 372 nm | 1% Acetic Acid |

| UV Peak 2 | 281-282 nm | 1% Acetic Acid |

| UV Peak 3 | 230-235 nm | 1% Acetic Acid |

Data sourced from Dapson et al. (2011).[4]

Table 2: Fluorescence Properties of Sirius Red F3B

| Parameter | Value | Solvent/Conditions |

| Emission Maximum (λem) | Not Available | - |

| Fluorescence Quantum Yield (ΦF) | Not Available | - |

No publicly available data for the fluorescence emission maximum or quantum yield of Sirius Red F3B was found.

Experimental Protocols for Spectral Characterization

The following are detailed, generalized protocols for determining the spectral properties of a water-soluble dye such as C.I. Direct Red 243.

Determination of UV-Vis Absorption Spectrum and Molar Absorptivity

This protocol describes how to obtain the UV-Vis absorption spectrum and calculate the molar absorptivity using the Beer-Lambert law.[5]

3.1.1. Materials and Equipment

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Dye sample (e.g., C.I. Direct Red 243)

-

Appropriate solvent (e.g., deionized water, PBS buffer)

3.1.2. Procedure

-

Preparation of a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

Preparation of a Dilution Series: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Blank Measurement: Fill a cuvette with the solvent used for the dye solutions. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.[6]

-

Sample Measurement: Starting with the least concentrated solution, rinse the sample cuvette with the solution, then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[7]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance at λmax for each concentration.

-

Plot absorbance vs. concentration. The data should form a straight line that passes through the origin.

-

Perform a linear regression on the data. The slope of this line is the product of the molar absorptivity (ε) and the path length (l).[3]

-

3.1.3. Calculation of Molar Absorptivity The molar absorptivity (ε) is calculated from the Beer-Lambert law, A = εcl, where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (in L mol-1 cm-1)

-

c is the concentration (in mol L-1)

-

l is the path length of the cuvette (typically 1 cm)

From the slope of the calibration curve (Slope = εl), ε can be calculated as: ε = Slope / l

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield using a comparative method.[2]

3.2.1. Materials and Equipment

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

UV-Vis spectrophotometer

-

Dye sample and a suitable fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Volumetric flasks and pipettes

-

Appropriate solvent

3.2.2. Procedure

-

Selection of a Standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range as the sample dye.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Absorption Measurements: Measure the absorbance of all prepared solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer (typically the λmax of the dye).

-

Record the fluorescence emission spectrum for each solution of the sample and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope of the resulting straight lines for both the sample (GradX) and the standard (GradST).

-

3.2.3. Calculation of Fluorescence Quantum Yield The fluorescence quantum yield (ΦF,X) of the sample is calculated using the following equation:[2]

ΦF,X = ΦF,ST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦF is the fluorescence quantum yield

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Subscripts X and ST refer to the sample and the standard, respectively.

If the same solvent is used for both the sample and the standard, the equation simplifies to:

ΦF,X = ΦF,ST * (GradX / GradST)

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectral characterization of a dye.

Caption: Workflow for Dye Spectral Characterization.

Conclusion

While C.I. Direct Red 243 is a commercially relevant dye, its fundamental spectral properties are not well-documented in accessible scientific literature. This guide provides researchers with the necessary standardized protocols to independently determine these properties. The included data for the related dye, Sirius Red F3B, offers a preliminary point of comparison, though it must be used with caution due to the chemical differences between the two compounds. The provided experimental workflows and theoretical background serve as a robust starting point for the detailed photophysical characterization of C.I. Direct Red 243 and other similar dyes, which is essential for exploring their potential in advanced scientific and biomedical applications.

References

- 1. How To Calculate Molar Extinction Coefficient [penangjazz.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 5. Beer-Lambert Law | Transmittance & Absorbance [edinst.com]

- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to C.I. Direct Red 243 (CAS Number: 86543-85-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 243 is a synthetic, water-soluble anionic dye belonging to the disazo class of colorants.[1][2] It is characterized by the presence of two azo (-N=N-) chromophores, which are responsible for its red hue.[1][2] Primarily utilized in the textile and paper industries for dyeing cellulosic fibers such as cotton, viscose, and paper, it exhibits good light fastness.[3][4][5] Due to its chemical structure and classification as an azo dye, its toxicological profile and environmental impact are of interest to researchers. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and available toxicological data for C.I. Direct Red 243.

Chemical and Physical Properties

C.I. Direct Red 243 is a complex organic molecule with multiple functional groups that influence its solubility, reactivity, and interaction with various substrates.[6] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 86543-85-3 | [1][2] |

| C.I. Name | Direct Red 243 | [1][2] |

| Molecular Formula | C₃₈H₂₈N₁₀Na₄O₁₇S₄ | [1][2] |

| Molecular Weight | 1116.91 g/mol | [1][2] |

| Appearance | Bluish-red powder | [5] |

| Solubility in Water | 30 g/L | [3] |

| Maximum Absorbance (λmax) | 517 nm | [7] |

| XLogP3 | 3.3 | [4] |

| Hydrogen Bond Donor Count | 11 | [4] |

| Hydrogen Bond Acceptor Count | 27 | [4] |

Synthesis

The synthesis of C.I. Direct Red 243 is a multi-step process involving diazotization and coupling reactions, followed by condensation.[3][6] The primary raw materials include o-aminophenol-4-sulfonic acid, 4-methoxyaniline-2-sulfonic acid, J acid (2-amino-5-naphthol-7-sulfonic acid), cyanuric chloride, and ethanolamine.[3][6]

The general synthetic pathway can be outlined as follows:

References

An In-depth Technical Guide to the Binding Mechanism of C.I. Direct Red 243 on Cellulose

Audience: Researchers, scientists, and drug development professionals.

Abstract

Direct dyes, such as C.I. Direct Red 243, are extensively used in the textile industry for coloring cellulosic fibers like cotton and viscose[1][2]. The efficacy of the dyeing process hinges on the affinity between the dye molecule and the cellulose substrate, a complex interplay of non-covalent interactions. This technical guide elucidates the core mechanisms governing the binding of C.I. Direct Red 243 to cellulose, synthesizing data from kinetic, thermodynamic, and spectroscopic studies. It provides a detailed overview of the intermolecular forces, a summary of quantitative adsorption data, and standardized experimental protocols for investigating such interactions.

Introduction to C.I. Direct Red 243 and Cellulose

C.I. Direct Red 243 is a polyanionic, double azo-class dye known for its good substantivity and lightfastness on cellulosic fibers[3][4]. Its large, planar molecular structure (C₃₈H₂₈N₁₀Na₄O₁₇S₄) is crucial for its interaction with the cellulose polymer[3].

Cellulose is a linear polysaccharide composed of β(1→4) linked D-glucose units. The abundant hydroxyl (-OH) groups on the glucose rings are pivotal, forming extensive intra- and intermolecular hydrogen bond networks that create highly ordered crystalline regions and less ordered amorphous regions[5][6]. Dye binding primarily occurs in these amorphous regions, where the cellulose chains are more accessible[7].

The binding of a direct dye to cellulose is not a covalent chemical reaction but a physical adsorption process driven by a combination of relatively weak intermolecular forces[8][9]. Understanding these forces is essential for optimizing dyeing processes, improving dye efficiency, and minimizing environmental impact from dye effluents.

Core Binding Mechanisms

The adsorption of C.I. Direct Red 243 onto cellulose is a multifactorial process dominated by several key intermolecular forces.

Hydrogen Bonding

Hydrogen bonds are a critical contributor to dye-cellulose affinity. They form between the hydroxyl groups on the cellulose surface and electronegative atoms (oxygen and nitrogen) present in the dye's structure, such as those in the hydroxyl, amino, and azo groups[9][10]. The extensive network of -OH groups on the cellulose polymer provides ample sites for this type of interaction[6].

Van der Waals Forces

Van der Waals forces are weak, short-range attractions that occur between all molecules[11]. Given the large, planar aromatic structure of C.I. Direct Red 243, these forces are significant. The dye molecule can align closely with the flat, ribbon-like cellulose polymer, maximizing the surface area for these interactions[12][13]. Adsorption is often driven by the binding enthalpy, which is largely ascribed to these van der Waals forces[10][12].

Electrostatic Interactions

In aqueous solutions, both cellulose fibers and anionic dyes like Direct Red 243 (which contains multiple sulfonate groups, -SO₃⁻) typically carry a negative surface charge[14][15]. This creates an electrostatic repulsion that hinders the dye from approaching the fiber surface. To overcome this repulsion, large quantities of electrolytes, such as sodium chloride (NaCl), are added to the dyebath. The salt dissociates, and the Na⁺ cations effectively shield the negative charges on both the dye and the fiber, reducing the repulsive barrier and promoting dye adsorption[7][15].

Dye Aggregation

Direct dyes have a tendency to aggregate in solution, especially at high concentrations and in the presence of electrolytes. While excessive aggregation can hinder diffusion into the fiber pores, controlled aggregation on the fiber surface can enhance the overall color yield.

Below is a diagram illustrating the interplay of these binding forces.

Caption: Intermolecular forces in the C.I. Direct Red 243-cellulose system.

Thermodynamics and Kinetics of Binding

The overall favorability and rate of the dyeing process are described by thermodynamic and kinetic parameters. While comprehensive data specifically for the C.I. Direct Red 243/cellulose system is scarce, studies on C.I. Direct Red 243 with other adsorbents (like clay) and other direct dyes with cellulose provide valuable insights into the expected behavior.

Adsorption Isotherms and Thermodynamics

Adsorption isotherms describe the equilibrium relationship between the concentration of dye in solution and the amount adsorbed on the fiber at a constant temperature. The Langmuir isotherm is frequently used and assumes monolayer adsorption onto a homogeneous surface.

A study on the adsorption of C.I. Direct Red 243 onto clay found that the process was best described by the Langmuir isotherm, with a maximum adsorption capacity (qₘ) of 156.25 mg/g[16]. Thermodynamic analysis of the same system indicated that the adsorption was an exothermic and spontaneous process. In contrast, some other direct dye-cellulose systems have been found to be endothermic, suggesting the nature of the interaction can vary[17][18].

Table 1: Example Thermodynamic Parameters for Dye Adsorption

| Adsorbent/Dye System | Isotherm Model | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

|---|---|---|---|---|---|---|

| Clay / C.I. DR243 | Langmuir | -2.31 to -0.99 | -27.01 | -79.9 | Spontaneous, Exothermic | [16] |

| Cellulose Acetate / Direct Red | Freundlich | Positive values | Positive value | Positive value | Non-spontaneous, Endothermic | [17] |

| Cellulose Aerogel / Congo Red | Langmuir | Negative values | Negative value | Positive value | Spontaneous, Exothermic |[19] |

Note: Data is presented for illustrative purposes to show typical values and models. The specific values for C.I. Direct Red 243 on pure cellulose may differ.

Adsorption Kinetics

Adsorption kinetics describe the rate at which the dye is removed from the solution and binds to the fiber. The pseudo-second-order model is commonly found to provide the best fit for dye adsorption processes, including for C.I. Direct Red 243 on clay[16][17]. This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Table 2: Example Kinetic Parameters for Dye Adsorption

| Adsorbent/Dye System | Kinetic Model | Rate Constant (k₂) (g/mg·min) | Equilibrium Adsorption Capacity (qₑ) (mg/g) | Reference |

|---|---|---|---|---|

| Clay / C.I. DR243 | Pseudo-second-order | 0.011 | 102.04 | [16] |

| Cellulose Acetate / Direct Red | Pseudo-second-order | N/A | N/A |[17] |

Experimental Protocols

To quantitatively assess the binding of C.I. Direct Red 243 to cellulose, standardized batch adsorption experiments are typically performed.

Materials and Equipment

-

Adsorbent: Purified cellulose (e.g., microcrystalline cellulose, cotton linters).

-

Adsorbate: C.I. Direct Red 243 dye stock solution (e.g., 1000 mg/L in deionized water)[16].

-

Reagents: 0.1 M HCl and 0.1 M NaOH for pH adjustment, NaCl for ionic strength control.

-

Equipment: UV-Vis Spectrophotometer, orbital shaker with temperature control, centrifuge, pH meter, analytical balance, conical flasks.

General Experimental Workflow

The following diagram outlines the typical workflow for a batch adsorption study.

Caption: Workflow for a typical batch adsorption experiment.

Detailed Methodologies

1. Isotherm Studies:

-

Prepare a series of flasks, each containing a fixed amount of cellulose (e.g., 0.1 g) and a fixed volume of dye solution (e.g., 50 mL)[16].

-

Vary the initial dye concentration across the flasks (e.g., 50, 100, 150, 200 mg/L).

-

Adjust the pH to the optimal value (e.g., pH 2 was found to be optimal for DR243 on clay)[16].

-

Agitate the flasks at a constant temperature (e.g., 25 °C) for a time sufficient to reach equilibrium (determined from kinetic studies, e.g., 60 minutes)[16].

-

After equilibrium, separate the cellulose and measure the final dye concentration (Cₑ) in the supernatant.

-

Calculate the equilibrium adsorption capacity, qₑ (mg/g), using the formula:

-

qₑ = (C₀ - Cₑ) * V / m

-

Where C₀ is the initial concentration, V is the volume (L), and m is the mass of cellulose (g).

-

2. Kinetic Studies:

-

Use a single initial dye concentration and a fixed amount of cellulose in a larger volume.

-

At regular time intervals (e.g., 5, 10, 20, 30, 60, 90 min), withdraw a sample of the solution.

-

Immediately centrifuge the sample to remove the cellulose.

-

Measure the dye concentration at each time point (Cₜ).

-

Calculate the adsorption capacity at time t, qₜ (mg/g), using the formula:

-

qₜ = (C₀ - Cₜ) * V / m

-

3. Effect of pH and Temperature:

-

To study the effect of pH, repeat the equilibrium experiment at different initial pH values (e.g., 2, 4, 6, 8, 10) while keeping concentration and temperature constant[16].

-

To study the effect of temperature and determine thermodynamic parameters, repeat the equilibrium experiment at different temperatures (e.g., 25, 40, 50 °C)[16].

Conclusion

The binding of C.I. Direct Red 243 to cellulose is a complex physical adsorption process governed primarily by a combination of hydrogen bonding and van der Waals forces. Electrostatic repulsion between the anionic dye and the cellulose surface is a significant barrier that must be overcome by the addition of an electrolyte. The process can be effectively quantified using established experimental protocols and analyzed with adsorption models like the Langmuir isotherm and pseudo-second-order kinetics. This guide provides the foundational knowledge and methodological framework for researchers to further investigate and optimize the interactions between direct dyes and cellulosic substrates.

References

- 1. chembk.com [chembk.com]

- 2. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 7. Microscopy and surface chemical investigations of dyed cellulose textiles - Nottingham ePrints [eprints.nottingham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. revistas.unam.mx [revistas.unam.mx]

- 10. researchgate.net [researchgate.net]

- 11. Van der Waals force - Wikipedia [en.wikipedia.org]

- 12. Understanding adsorption phenomena: investigation of the dye-cellulose interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cationized Cellulose Materials: Enhancing Surface Adsorption Properties Towards Synthetic and Natural Dyes [mdpi.com]

- 16. deswater.com [deswater.com]

- 17. Adsorption Mechanism of Direct Red on Cellulose Acetate from Ananas Comous Leaves : Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic, isotherm, and thermodynamic studies of the adsorption of dyes from aqueous solution by cellulose-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

C.I. Direct Red 243: A Technical Safety Guide for Laboratory Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

C.I. Direct Red 243, a complex azo dye, is utilized in various industrial applications. For laboratory personnel, a comprehensive understanding of its safety profile is paramount to ensure safe handling and minimize potential risks. This technical guide provides a detailed overview of the available safety data for C.I. Direct Red 243, including its identification, hazard classification, handling procedures, and emergency measures. Due to the limited availability of specific quantitative toxicological data for this compound, this guide also incorporates general principles and experimental protocols relevant to the safety assessment of azo dyes.

Chemical Identification and Physical Properties

C.I. Direct Red 243 is a water-soluble, reddish powder. Its complex molecular structure contributes to its dyeing properties and also informs its potential interactions with biological systems.

| Property | Value | Reference |

| C.I. Name | Direct Red 243 | [1][2][3] |

| C.I. Number | 29315 | [1][3] |

| CAS Number | 86543-85-3 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C38H28N10Na4O17S4 | [1][3][6][7] |

| Molecular Weight | 1116.91 g/mol | [1][6] |

| Appearance | Reddish powder | [2][5] |

| Solubility | Soluble in water | [5][7] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), C.I. Direct Red 243 has been identified with the following hazards:

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Sensitization | H317 : May cause an allergic skin reaction. | Irritant |

| Hazardous to the aquatic environment, long-term hazard | H411 : Toxic to aquatic life with long lasting effects. | Environment |

Source:[4]

These classifications indicate that the primary health concern upon exposure is the potential for skin sensitization, leading to an allergic reaction. Furthermore, its environmental hazard necessitates proper disposal procedures to prevent harm to aquatic ecosystems.

Toxicological Data

For context, the acute toxicity of azo dyes is generally considered to be low, with LD50 values often in the range of 250–2000 mg/kg body weight.[11]

Aquatic Toxicity

While specific EC50 values for C.I. Direct Red 243 are not consistently reported, the H411 classification indicates significant risk to aquatic organisms. Studies on other azo dyes have shown a range of aquatic toxicity. For example, the 48-hour EC50 for the azo dye Remazol Golden Yellow on Daphnia magna was found to be 46.84 mg/L.[12]

Experimental Protocols for Safety Assessment

In the absence of specific experimental data for C.I. Direct Red 243, this section outlines general methodologies for assessing the potential toxicity of direct dyes. These protocols are based on standard toxicological practices and literature on similar compounds.

General Workflow for Handling Powdered Dyes in the Laboratory

The following workflow outlines the essential steps for safely handling C.I. Direct Red 243 and other powdered dyes in a laboratory setting.

Caption: A general workflow for the safe laboratory handling of powdered dyes.

Conceptual Framework for Toxicity Testing of a Direct Dye

This diagram illustrates a general approach to evaluating the potential toxicity of a direct dye for which limited data is available.

Caption: A conceptual workflow for assessing the toxicity of a direct dye.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

-

Handling :

-

Storage :

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

After inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

After skin contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]

-

After eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

After ingestion : Rinse mouth with water. Do NOT induce vomiting.[10]

In all cases of significant exposure or if symptoms persist, seek medical attention.

Accidental Release Measures

-

Personal precautions : Use personal protective equipment. Evacuate personnel to safe areas.[10]

-

Environmental precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for cleaning up : Sweep up and shovel. Keep in suitable, closed containers for disposal.[10]

Fire-Fighting Measures

-

Suitable extinguishing media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific hazards arising from the chemical : In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, sulfur oxides, and sodium oxides may be produced.

-

Special protective equipment for firefighters : Wear self-contained breathing apparatus for firefighting if necessary.[10]

Disposal Considerations

Dispose of C.I. Direct Red 243 and its containers in accordance with local, regional, and national regulations. Due to its aquatic toxicity, it should not be released into the environment.[10]

Conclusion

While specific quantitative toxicological data for C.I. Direct Red 243 is limited, the available information from safety data sheets and GHS classifications provides a clear indication of its potential hazards, namely skin sensitization and aquatic toxicity. By adhering to the handling, storage, and emergency procedures outlined in this guide, and by following general good laboratory practices for handling chemical powders, researchers can minimize their risk of exposure and ensure a safe working environment. Further toxicological studies would be beneficial for a more complete understanding of the safety profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct Red BWS (Direct Red 243)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]

- 3. China C I Direct Red 243 Manufacturers Factory Suppliers [dyeindustry.com]

- 4. echemi.com [echemi.com]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. chembk.com [chembk.com]

- 8. C.I. Direct Red 243|lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Purity and Grade Specifications for Research-Grade Direct Red 243

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and grade specifications for research-grade Direct Red 243. It is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of this dye, ensuring its suitability for various research applications. This document outlines typical specifications, common impurities, and detailed analytical methodologies for quality control.

Introduction to Direct Red 243

Direct Red 243, also known by its Colour Index name C.I. 29315, is a water-soluble, polyazo dye.[1][2] Due to its ability to bind to cellulosic materials, it finds extensive use in the textile and paper industries.[1][2] In a research context, Direct Red 243 may be employed in various biological and chemical applications, including as a staining agent or a component in diagnostic assays. For such sensitive applications, the purity and consistency of the dye are of paramount importance. Research-grade reagents are characterized by high purity and well-defined specifications to ensure the reliability and reproducibility of experimental results.[3][4]

Purity and Grade Specifications

For research applications, Direct Red 243 should conform to high-purity standards, often comparable to an "Analytical Reagent (AR)" or "ACS Reagent" grade.[4] While a specific monograph for research-grade Direct Red 243 is not universally established, the following table summarizes the typical specifications based on common standards for high-purity chemical reagents.

| Parameter | Specification | Test Method |

| Appearance | Dark red to brown powder | Visual Inspection |

| Solubility | Soluble in water | Visual Inspection |

| Dye Content | ≥ 95% | UV-Vis Spectrophotometry |

| Identity | Conforms to reference spectrum | HPLC, UV-Vis Spectroscopy |

| Moisture Content | ≤ 5% | Karl Fischer Titration |

| Heavy Metals (as Pb) | ≤ 20 ppm | Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) |

| Banned Aromatic Amines | Not Detected (< 30 ppm) | GC-MS or LC-MS after reductive cleavage |

Common Impurities

The synthesis of Direct Red 243 is a multi-step process that can result in the presence of various impurities. For research-grade material, these impurities must be minimized and controlled.

| Impurity Class | Examples | Potential Impact |

| Inorganic Salts | Sodium chloride, Sodium sulfate | Can affect solubility and ionic strength of solutions. |

| Starting Materials & Intermediates | Unreacted precursors from the synthesis | May interfere with biological or chemical assays. |

| Side-Reaction Products | Isomeric dyes, degradation products | Can lead to inconsistent staining or assay results. |

| Heavy Metals | Lead, Mercury, Cadmium, Arsenic | Can be toxic to biological systems and interfere with enzymatic reactions.[5] |

| Banned Aromatic Amines | e.g., Benzidine, o-Toluidine | Carcinogenic compounds that are a significant safety concern.[6] |

Experimental Protocols

The following sections detail the methodologies for key experiments to determine the quality of research-grade Direct Red 243.

Determination of Dye Content by UV-Vis Spectrophotometry

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Principle: The dye content is determined by measuring the absorbance of a solution of Direct Red 243 at its wavelength of maximum absorbance (λmax) and comparing it to a standard curve prepared from a reference standard of known purity.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Analytical Balance

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of Direct Red 243 in deionized water.

-

Scan the solution over the visible wavelength range (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For Direct Red 243, this is approximately 517 nm.

-

-

Preparation of Standard Solutions:

-

Accurately weigh a reference standard of Direct Red 243 and prepare a stock solution of known concentration (e.g., 100 mg/L) in deionized water.

-

Prepare a series of at least five standard solutions by serial dilution of the stock solution.

-

-

Preparation of Sample Solution:

-

Accurately weigh the Direct Red 243 sample to be tested and prepare a solution of a similar concentration to the standards.

-

-

Measurement:

-

Set the spectrophotometer to the predetermined λmax.

-

Use deionized water as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution.

-

-

Calculation:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve.

-

Calculate the dye content percentage using the following formula:

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of dyes.

Principle: A solution of the dye is injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column, producing a chromatogram. The area of the main peak relative to the total area of all peaks is used to determine the purity.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector

-

Analytical Balance

-

Volumetric flasks and pipettes

-

Syringe filters

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of two solvents is typically used. For example:

-

Solvent A: Ammonium acetate buffer

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more nonpolar components.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: The λmax of Direct Red 243 (approx. 517 nm) and a lower wavelength (e.g., 254 nm) to detect non-colored impurities.

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase solvents and degas them before use.

-

Preparation of Sample Solution:

-

Accurately weigh the Direct Red 243 sample and dissolve it in the mobile phase starting condition or a suitable solvent to a known concentration (e.g., 100 mg/L).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample solution and run the gradient program.

-

Record the chromatogram.

-

-

Calculation:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by the area percentage method:

-

Visualizations

Quality Control Workflow for Research-Grade Direct Red 243

Caption: Quality control workflow for research-grade Direct Red 243.

Hypothetical Experimental Workflow: Cellular Staining

Caption: Hypothetical experimental workflow for cellular staining with Direct Red 243.

References

- 1. agilent.com [agilent.com]

- 2. mdpi.com [mdpi.com]

- 3. Purity and Grade of Chemical Reagent - Concord Technology (Tianjin) Co., Ltd. [en.tjconcord.com]

- 4. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]

- 5. images.fibre2fashion.com [images.fibre2fashion.com]

- 6. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for C.I. Direct Red 243 Staining of Plant Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 243 is a diazo dye traditionally utilized in the textile and paper industries for its high affinity for cellulose fibers.[1][2] This inherent binding property makes it a potentially valuable tool for the visualization of plant cell walls, which are primarily composed of cellulose. These application notes provide a detailed protocol for the use of C.I. Direct Red 243 as a stain for plant cell walls in microscopy, offering an alternative to more commonly used stains. The provided protocol is a recommended starting point and may require optimization depending on the specific plant species and tissue being investigated.

Chemical Properties of C.I. Direct Red 243

| Property | Value | Reference |

| C.I. Name | Direct Red 243 | [1] |

| CAS Number | 86543-85-3 | [1][3] |

| Molecular Formula | C₃₈H₂₈N₁₀Na₄O₁₇S₄ | [1] |

| Molecular Weight | 1116.91 g/mol | [1] |

| Appearance | Reddish powder | |

| Solubility | Soluble in water | [3] |

Principle of Staining

Direct dyes, such as C.I. Direct Red 243, are characterized by their substantive affinity for cellulosic materials. The linear and planar structure of the dye molecule allows it to align with the linear cellulose polymers of the plant cell wall. The binding mechanism is thought to involve a combination of hydrogen bonding and van der Waals forces between the dye molecules and the cellulose microfibrils. This direct binding allows for a simple and rapid staining procedure without the need for a mordant.

Experimental Protocol: Staining Plant Tissue Sections with C.I. Direct Red 243

This protocol is adapted from established methods for other direct dyes used in plant cell wall staining, such as Congo Red.[4][5]

Materials:

-

C.I. Direct Red 243 (powder)

-

Distilled water

-

Plant tissue sections (e.g., free-hand sections, microtome sections)

-

Microscope slides and coverslips

-

Forceps or fine-tipped brush

-

Pipettes

-

Staining jars or small petri dishes

-

Microscope with bright-field or fluorescence capabilities

Reagent Preparation:

-

Stock Staining Solution (0.1% w/v): Dissolve 100 mg of C.I. Direct Red 243 in 100 mL of distilled water. Gentle warming and stirring may be required to fully dissolve the dye.

-

Working Staining Solution (0.01% - 0.05% w/v): Dilute the stock solution with distilled water to achieve the desired working concentration. A starting concentration of 0.02% is recommended.

Staining Procedure:

-

Sample Preparation: Prepare thin sections of fresh or fixed plant tissue.

-

Hydration: If using fixed and dehydrated tissue, rehydrate the sections by passing them through a descending ethanol series and finally into distilled water.

-

Staining: Immerse the tissue sections in the C.I. Direct Red 243 working staining solution. Incubate for 5-15 minutes at room temperature. The optimal staining time may vary depending on the tissue type and thickness.

-

Washing: Briefly rinse the stained sections in distilled water to remove excess dye. A series of two to three short washes of 1-2 minutes each is recommended. Avoid prolonged washing as this may lead to destaining.

-

Mounting: Carefully mount the stained sections on a microscope slide with a drop of distilled water or a suitable mounting medium. Place a coverslip over the specimen, avoiding air bubbles.

-

Observation: Observe the stained sections under a microscope. Plant cell walls should appear in shades of red to pink.

Expected Results:

The cellulose-rich primary and secondary cell walls of plant tissues are expected to be stained red. The intensity of the staining may vary depending on the cell wall thickness and composition. Lignified tissues may show a different shade or reduced staining intensity.

Safety Precautions

C.I. Direct Red 243 may cause skin and eye irritation.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the dye powder and solutions.[6] Ensure good ventilation in the work area. For detailed safety information, consult the Safety Data Sheet (SDS) for C.I. Direct Red 243.[6][7]

Experimental Workflow

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]

- 3. Page loading... [guidechem.com]

- 4. Congo Red Staining: A Technique to Visualize Cellulose Deposits in Plant Stem Sections [jove.com]

- 5. Histochemical Staining of Arabidopsis thaliana Secondary Cell Wall Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. cncolorchem.com [cncolorchem.com]

Application Notes and Protocols: Preparation and Use of Picro Sirius Red (C.I. Direct Red 80) Staining Solution for Collagen Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preparation and use of Picro Sirius Red staining solution for the visualization and quantification of collagen fibers in tissue sections. While the initial inquiry specified C.I. Direct Red 243, extensive research indicates that this dye is primarily used in the textile and paper industries with no established protocols for biological staining in a research setting.[1][2][3] In contrast, Picro Sirius Red, which utilizes C.I. Direct Red 80 (also known as Sirius Red F3B), is a widely accepted and well-documented method for robust and specific collagen staining in histological applications.[4][5]

The Picro Sirius Red method is renowned for its ability to stain collagen fibers intensely red under bright-field microscopy.[6] A key advantage of this technique is that when viewed under polarized light, the elongated dye molecules align with the parallel fibrous structure of collagen, enhancing its natural birefringence. This results in a striking appearance where thicker, more organized Type I collagen fibers appear yellow to orange, while thinner Type III collagen fibers (including reticular fibers) appear green.[7][8] This property allows for a more detailed analysis of collagen deposition and organization in both normal and pathological tissues.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and application of Picro Sirius Red staining solution.

Table 1: Picro Sirius Red Staining Solution Composition

| Component | Concentration/Amount | Purpose |

| Sirius Red F3B (C.I. Direct Red 80) | 0.1% (w/v) | Stains collagen fibers |

| Saturated Aqueous Picric Acid | 99.9% (v/v) | Enhances dye binding and suppresses non-collagenous staining |

Table 2: Protocol Parameters

| Step | Reagent/Condition | Duration | Purpose |

| Deparaffinization & Rehydration | Xylene & Ethanol Series | ~20-30 minutes | Remove paraffin and rehydrate tissue |

| Staining | Picro Sirius Red Solution | 60 minutes | Allow for equilibrium staining of collagen |

| Rinsing | 0.5% Acetic Acid Solution | 2 x quick rinses | Remove excess, unbound stain |

| Dehydration | Absolute Ethanol | 3 x changes | Remove water before clearing |

| Clearing | Xylene | 2 x changes | Prepare for mounting |

Experimental Protocols

Preparation of Staining Solutions

A. Picro Sirius Red Staining Solution (0.1%)

-

Prepare Saturated Aqueous Picric Acid: To prepare a saturated solution, add picric acid powder to distilled water (approximately 1.3 g per 100 mL) and stir until no more powder dissolves. An excess of solid picric acid at the bottom of the container ensures saturation. Carefully decant the supernatant for use.

-

Dissolve Sirius Red: Add 0.1 g of Sirius Red F3B (C.I. Direct Red 80) to every 100 mL of the prepared saturated aqueous picric acid.

-

Mix Thoroughly: Stir the solution until the Sirius Red powder is completely dissolved.

-

Storage: The solution is stable and can be stored at room temperature for at least 3 years.[4] It can be reused multiple times.

B. Acidified Water (0.5% Acetic Acid Solution)

-

Add 5 mL of glacial acetic acid to 1 liter of distilled water.

-

Mix well. This solution is used for rinsing post-staining to prevent the loss of dye.[4]

Staining Protocol for Paraffin-Embedded Sections

This protocol is optimized for formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 2 minutes.

-

Immerse in 70% Ethanol: 1 change, 2 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Rinsing:

-

Briefly rinse the slides in two changes of the 0.5% Acetic Acid Solution.[7] This step is critical for maintaining the stain's intensity.

-

-

Dehydration:

-

Dehydrate the sections through 3 changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear the slides in two changes of xylene.

-

Mount with a resinous mounting medium.

-

Expected Results

-

Bright-field Microscopy: Collagen fibers will appear bright red, while muscle fibers and cytoplasm will be stained yellow by the picric acid.[6]

-

Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence. Thicker Type I collagen fibers will appear yellow-orange, while thinner Type III (reticular) fibers will appear green.[7]

Mandatory Visualizations

Experimental Workflow for Picro Sirius Red Staining

Caption: Workflow for Picro Sirius Red Staining of Tissue Sections.

Logical Relationship of Staining Components

Caption: Interaction of Picro Sirius Red Components with Tissue.

References

- 1. Direct Red BWS (Direct Red 243)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]

- 2. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]

- 3. Page loading... [guidechem.com]

- 4. med.emory.edu [med.emory.edu]

- 5. med.emory.edu [med.emory.edu]

- 6. Sirius Red - Wikipedia [en.wikipedia.org]

- 7. abcam.cn [abcam.cn]

- 8. mmpc.org [mmpc.org]

Application Notes and Protocols: C.I. Direct Red 243 in Paper Histology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Direct Red 243 for the histological analysis of paper and cellulosic materials. The protocols detailed below are designed to facilitate the microscopic examination of paper structure, fiber morphology, and the distribution of cellulosic components.

Introduction to C.I. Direct Red 243

C.I. Direct Red 243 is a water-soluble, anionic disazo dye known for its high affinity for cellulosic materials.[1][2] Its principal application lies in the industrial dyeing of paper, cotton, and other cellulose-based textiles, where it imparts a brilliant bluish-red hue.[1][3] In the context of paper histology, its strong and direct binding to cellulose fibers without the need for a mordant makes it a valuable tool for visualizing fiber morphology, arrangement, and the overall structure of the paper sheet.

The mechanism of staining is primarily based on the principles of adsorption and the formation of hydrogen bonds between the dye molecules and the hydroxyl groups of the cellulose polymer. This interaction allows for a clear differentiation of cellulosic fibers under microscopic examination.

Applications in Paper Histology

The use of C.I. Direct Red 243 in paper histology can be applied to several areas of analysis:

-

Fiber Morphology and Identification: Staining with Direct Red 243 enhances the visibility of individual fibers, allowing for the characterization of their length, width, and shape. This can aid in identifying the types of pulp used in the paper manufacturing process (e.g., softwood, hardwood, non-wood fibers).

-

Analysis of Paper Formation and Structure: The dye can be used to visualize the uniformity of fiber distribution, the extent of fiber-to-fiber bonding, and the presence of pores and voids within the paper sheet.

-

Assessment of Refining and Beating Effects: The intensity of staining can qualitatively indicate the degree of fibrillation and external surface area of the fibers, which are affected by mechanical treatments like refining and beating.

-

Qualitative Analysis of Additives and Contaminants: While not a specific stain for non-cellulosic components, the differential staining patterns can help in the preliminary identification of areas rich in sizing agents, fillers, or contaminants.

Experimental Protocols

The following protocols are provided as a starting point for the histological analysis of paper using C.I. Direct Red 243. Optimization may be required depending on the specific paper type and the analytical goals.

Materials and Reagents

-

C.I. Direct Red 243 powder

-

Distilled or deionized water

-

Ethanol (optional, for dehydration)

-

Microscope slides and coverslips

-

Forceps and dissecting needles

-

Staining jars or dishes

-

Light microscope

Protocol 1: Direct Staining of Paper Samples

This protocol is suitable for the general microscopic examination of paper structure.

-

Sample Preparation: Cut a small, representative section of the paper sample (approximately 5 mm x 5 mm).

-

Staining Solution Preparation: Prepare a 0.1% (w/v) stock solution of C.I. Direct Red 243 in distilled water. For a working solution, dilute the stock solution 1:10 with distilled water to achieve a final concentration of 0.01%.

-

Staining:

-

Place the paper sample on a clean microscope slide.

-

Apply a few drops of the 0.01% Direct Red 243 working solution to the sample, ensuring it is fully covered.

-

Allow the stain to act for 5-10 minutes at room temperature.

-

-

Washing:

-

Carefully add a drop of distilled water to the edge of the stain pool to gently wash away excess dye.

-

Use a pipette to carefully remove the excess liquid from the slide.

-

-

Mounting:

-

Add a fresh drop of distilled water to the stained sample.

-

Gently lower a coverslip over the sample, avoiding air bubbles.

-

-

Microscopic Examination: Observe the stained sample under a light microscope at various magnifications.

Protocol 2: Staining of Disintegrated Paper Fibers

This protocol is designed for the detailed morphological analysis of individual fibers.

-

Fiber Disintegration:

-

Take a small piece of the paper sample and place it in a beaker with distilled water.

-

Gently heat and stir to facilitate the separation of fibers. For more robust papers, mechanical disintegration using a blender may be necessary.

-

-

Sample Preparation:

-

Place a drop of the fiber suspension onto a clean microscope slide.

-

Use a dissecting needle to spread the fibers evenly.

-

Allow the water to evaporate, fixing the fibers to the slide.

-

-

Staining:

-

Cover the dried fibers with a few drops of 0.01% C.I. Direct Red 243 solution.

-

Stain for 5 minutes.

-

-

Washing: Gently rinse the slide with distilled water to remove unbound dye.

-

Mounting and Observation: Add a drop of distilled water and a coverslip. Examine under the microscope.

Quantitative Data Presentation

While C.I. Direct Red 243 is primarily used for qualitative visualization, the enhanced contrast it provides can facilitate quantitative image analysis. Stained samples can be imaged, and software can be used to measure various fiber and paper properties. The following table provides an example of how such quantitative data could be presented.

| Parameter | Sample A (Uncoated Fine Paper) | Sample B (Recycled Linerboard) |

| Fiber Properties | ||

| Average Fiber Length (mm) | 1.2 ± 0.3 | 1.8 ± 0.5 |

| Average Fiber Width (µm) | 25 ± 5 | 35 ± 8 |

| % Fines (<0.2 mm) | 15% | 25% |

| Paper Structural Properties | ||

| Pore Diameter (µm) | 10 ± 3 | 20 ± 7 |

| Formation Index | 85 | 60 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Staining Mechanism

The following diagram illustrates the proposed mechanism of C.I. Direct Red 243 binding to a cellulose fiber.

Caption: Binding mechanism of C.I. Direct Red 243 to cellulose.

Experimental Workflow

The diagram below outlines the general workflow for the histological analysis of paper using C.I. Direct Red 243.

Caption: Workflow for paper histology with Direct Red 243.

References

Application Notes and Protocols: Direct Red BWS for Visualizing Textile Fiber Morphology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red BWS, also known as C.I. Direct Red 243, is a brilliant bluish-red bis-azo dye with a high affinity for cellulosic fibers.[1][2] Its strong binding to materials like cotton and viscose makes it an excellent candidate for visualizing fiber morphology, assessing fiber damage, and analyzing the distribution of cellulosic material in complex samples. These application notes provide detailed protocols for using Direct Red BWS as a stain for the microscopic examination of textile fibers, along with relevant technical data and a comparison to other common staining agents.

Principle of Staining

Direct Red BWS is an anionic dye that binds to cellulose fibers primarily through a combination of hydrogen bonding and van der Waals forces. Cellulose fibers in an aqueous solution develop a negative surface charge, which would typically repel the anionic dye molecules. To overcome this repulsion, an electrolyte such as sodium chloride (NaCl) is added to the staining solution. The positive sodium ions neutralize the negative charge on the cellulose surface, allowing the linear dye molecules to align with the cellulose chains and bind within the amorphous regions of the fiber.

Physicochemical Properties of Direct Red BWS

A summary of the key properties of Direct Red BWS is provided in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Red 243 | [1][2] |

| CAS Number | 86543-85-3 | [1] |

| Molecular Formula | C₃₈H₂₆CuN₁₀Na₄O₁₇S₄ | [3] |

| Molecular Weight | 1178.43 g/mol | [3] |

| Appearance | Reddish powder | [4] |

| Color | Brilliant bluish-red | [4] |

| Maximum Absorbance (λmax) | 517 nm | |

| Solubility | Soluble in water | [5] |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific fiber type and imaging system.

Protocol 1: General Staining of Cotton and Viscose Fibers for Brightfield Microscopy

This protocol is adapted from standard methods for staining cellulosic fibers with direct dyes.

Materials:

-

Direct Red BWS (C.I. 243)

-

Distilled water

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃) (optional, for adjusting pH)

-

Ethanol (70% and 100%)

-

Microscope slides and coverslips

-

Mounting medium (e.g., glycerol or a commercial mounting medium)

Procedure:

-

Preparation of Staining Solution (0.1% w/v):

-

Dissolve 0.1 g of Direct Red BWS in 100 mL of distilled water.

-

Add 1.0 g of NaCl to the solution and stir until dissolved.

-

For enhanced staining, the pH can be adjusted to alkaline conditions (pH 8-9) with a small amount of sodium carbonate.

-

-

Fiber Preparation:

-

Tease apart a small sample of the textile fibers on a microscope slide.

-

Ensure the fibers are well-separated to allow for even staining and clear visualization.

-

-

Staining:

-

Apply a few drops of the 0.1% Direct Red BWS staining solution to the fibers on the slide.

-

Incubate at room temperature for 10-15 minutes. For denser fibers, the incubation time can be extended, or the slide can be gently heated (e.g., to 60°C) for 5-10 minutes to facilitate dye uptake.

-

-

Washing:

-

Carefully blot the excess stain from the slide.

-

Wash the fibers by adding a few drops of distilled water and then blotting it away. Repeat this step 2-3 times to remove unbound dye.

-

-

Dehydration and Mounting:

-

Dehydrate the fibers by sequentially adding and blotting 70% ethanol and then 100% ethanol.

-

Add a drop of mounting medium to the fibers and place a coverslip over the sample, avoiding air bubbles.

-

-

Visualization:

-

Observe the stained fibers under a brightfield microscope. The cellulosic fibers will appear red to pink, allowing for clear visualization of their morphology.

-

Protocol 2: Enhanced Visualization of Fiber Surface and Damage

This protocol utilizes a lower dye concentration and a more alkaline environment to emphasize surface features and areas of physical damage, which are often more accessible to the dye.

Materials:

-

Direct Red BWS (C.I. 243)

-

Distilled water

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Ethanol series (50%, 70%, 95%, 100%)

-

Microscope slides and coverslips

-

Mounting medium

Procedure:

-

Preparation of Alkaline Staining Solution (0.05% w/v):

-

Dissolve 0.05 g of Direct Red BWS in 100 mL of distilled water containing 1.0 g of NaCl.

-

Add a few drops of 0.1 M NaOH to adjust the pH to approximately 10-11.

-

-

Fiber Preparation:

-

Mount a small sample of fibers on a microscope slide.

-

-

Staining:

-

Cover the fibers with the alkaline staining solution and incubate for 5 minutes at room temperature.

-

-

Washing and Differentiation:

-

Rinse the slide briefly with distilled water.

-

Differentiate the stain by washing with 50% ethanol for 30-60 seconds. This step helps to remove excess dye from the less accessible regions of the fiber, thereby enhancing the contrast of surface details and damaged areas.

-

-

Dehydration and Mounting:

-

Dehydrate through an ethanol series (70%, 95%, 100%).

-

Mount in a suitable medium.

-

-

Visualization:

-

Examine under a microscope. Fibrillations, cracks, and other surface damage should be more intensely stained and readily visible.

-

Data Presentation

Comparison with Other Common Fiber Stains

| Stain | Target Fiber Type | Staining Principle | Advantages | Disadvantages |

| Direct Red BWS | Cellulosic (Cotton, Viscose) | Hydrogen bonding and van der Waals forces | Simple procedure, good for morphology | Photostability may be a concern under intense illumination |

| Congo Red (Direct Red 28) | Cellulosic, Amyloid | Similar to Direct Red BWS | Well-established for cellulose, shows birefringence | May not be as specific for cellulose as some other stains |

| Safranin O | Lignified and cutinized tissues | Electrostatic interactions | Good for differentiating lignified from non-lignified fibers | Not specific for cellulose |

| Calcofluor White | Cellulose and Chitin | Binds to β-1,4-glucans | Fluorescent, highly sensitive | Requires a fluorescence microscope |

Visualizations

Experimental Workflow